molecular formula C11H9FN2O2 B1441714 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1354949-82-8

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B1441714
CAS No.: 1354949-82-8
M. Wt: 220.2 g/mol
InChI Key: KKIHTCNLUMKUPY-UHFFFAOYSA-N
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Description

Pyrazole Chemistry: Historical Context and Development

Pyrazole derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a rich historical background in chemical research. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic investigation into this important heterocyclic system. This discovery occurred during Knorr's work on antipyretic compounds, which led to the synthesis of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), a compound with analgesic, antipyretic, and antirheumatic properties that stimulated broader interest in pyrazole chemistry.

In a classical method developed by German chemist Hans von Pechmann in 1898, pyrazole was synthesized from acetylene and diazomethane, providing one of the earliest reliable synthetic routes to this heterocycle. This fundamental work established the foundation for subsequent developments in pyrazole chemistry throughout the 20th century.

For many years, pyrazoles were believed to be exclusively synthetic compounds until 1959, when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds (Citrullus Vulgaris). This discovery fundamentally changed the understanding of pyrazoles, revealing their existence in natural systems. Prior to this, Japanese researchers Kosuge and Okeda had isolated 3-n-nonylpyrazole from Houttuynia Cordata in 1954, a plant of the "piperaceae" family from tropical Asia, which showed antimicrobial activity.

From a structural perspective, pyrazole is characterized as an azole with a 5-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, represented by the molecular formula (CH)₃N₂H. This distinctive arrangement of atoms contributes to pyrazole's unique chemical properties and reactivity patterns, making it a versatile scaffold for chemical modifications.

The synthesis of pyrazoles has evolved significantly since the early discoveries. Contemporary methods include:

  • The reaction of 1,3-diketones with hydrazines (Knorr-type reactions)
  • 1,3-dipolar cycloaddition of diazo compounds with alkynes
  • The reaction of α,β-unsaturated aldehydes and ketones with hydrazines
  • Cyclization of appropriate hydrazones

These synthetic approaches have enabled the development of diverse pyrazole derivatives with tailored properties for specific applications in pharmaceutical and agricultural research.

Significance of Fluorinated Pyrazole Derivatives in Chemistry

Fluorinated heterocyclic compounds, including fluorinated pyrazoles, have gained exceptional prominence in modern chemical research, particularly in medicinal and agricultural chemistry. The incorporation of fluorine atoms into organic compounds frequently enhances their lipophilicity and metabolic stability, leading to improved bioavailability and increased affinity for target proteins. These advantageous properties have driven significant research interest in fluorinated pyrazole derivatives.

The importance of fluorine-containing compounds in pharmaceutical development is underscored by statistical evidence: approximately 5-15% of the total number of drugs launched worldwide over the past 50 years contain fluorinated substituents. More recent assessments indicate that more than 20% of medications currently on the market contain fluorine, with nearly 300 fluorine-containing drugs officially approved for medicinal use.

Fluorinated pyrazole derivatives have attracted increasing attention due to their potential therapeutic applications. Research has demonstrated their promise in treating various conditions, including:

Therapeutic Area Research Focus References
Diabetes Treatment of metabolic disorders
Inflammatory diseases Anti-inflammatory mechanisms
Gastric acid regulation Development of gastric acid inhibitors
Acaricidal applications Agricultural pest control

The synthesis of fluorinated pyrazoles presents unique challenges that have driven methodological innovations. Several approaches have been developed, including:

  • Fluorocyclocondensation reactions involving enamino ketones and fluorocyanoketones
  • Gold-catalyzed aminofluorination of alkynes
  • Reaction of hydrazines with fluoro-β-dicarbonyl substrates
  • Electrophilic fluorination using reagents such as SelectfluorTM or NFSI
  • Continuous flow methodologies for efficient synthesis of fluoropyrazole systems

These synthetic methods have expanded the accessibility of fluorinated pyrazoles, facilitating their incorporation into drug discovery programs and other chemical applications. The selective introduction of fluorine atoms into the pyrazole scaffold allows for fine-tuning of molecular properties, enhancing the potential utility of these compounds in various fields.

Structural Characterization of 2-[1-(4-Fluorophenyl)-1H-pyrazol-3-yl]acetic acid

This compound represents an important fluorinated pyrazole derivative with specific structural features that contribute to its chemical properties and potential applications. This compound is characterized by a pyrazole core with a 4-fluorophenyl substituent at the N1 position and an acetic acid moiety at the C3 position.

The structural details of this compound are summarized in the following table:

Property Value Reference
Chemical Formula C₁₁H₉FN₂O₂
Molecular Weight 220.19 g/mol
CAS Number 1354949-82-8
SMILES Notation c1cc(ccc1n2ccc(n2)CC(=O)O)F
InChI InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)14-6-5-9(13-14)7-11(15)16/h1-6H,7H2,(H,15,16)
Physical State Solid
Calculated Boiling Point 378.2±27.0 °C at 760 mmHg
Calculated Flash Point 182.5±23.7 °C
Calculated Density 1.3±0.1 g/cm³

The structural arrangement of this compound confers specific chemical characteristics. The pyrazole ring serves as the central heterocyclic scaffold, providing a planar aromatic system with distinct electronic properties. The nitrogen atoms within the pyrazole ring contribute to its basicity and potential for hydrogen bonding interactions. The 4-fluorophenyl group at the N1 position introduces fluorine-specific properties, including enhanced lipophilicity and potential metabolic stability, while the acetic acid moiety at the C3 position provides a carboxylic acid functional group capable of forming hydrogen bonds and participating in salt formation.

The presence of the fluorine atom in the para position of the phenyl ring is particularly significant. Fluorine substitution can dramatically alter the electronic properties of aromatic systems through its strong electronegativity and potential for resonance effects. In pharmaceutical contexts, para-fluorophenyl groups have been shown to enhance binding affinity to target proteins through both electronic effects and potential fluorine-centered hydrogen bonding.

The acetic acid side chain at the C3 position of the pyrazole ring provides an important functional handle for further derivatization, potentially allowing for the incorporation of this scaffold into more complex molecular structures. The carboxylic acid group also influences the compound's solubility profile, contributing to its potential pharmaceutical properties and utility as a synthetic intermediate.

Position of this compound in Contemporary Research

This compound occupies a significant position in contemporary chemical research, particularly as an intermediate in the synthesis of bioactive compounds and as a structural analog to molecules with established pharmacological activities. This compound combines the well-documented biological potential of pyrazole derivatives with the advantageous properties conferred by strategic fluorination.

Pyrazole derivatives as a class have demonstrated remarkable versatility in biological applications. Research has established their diverse pharmacological profiles, including:

Biological Activity Description Reference
Antimicrobial Activity against various pathogens
Analgesic Pain-relieving properties
Anticancer Inhibition of cancer cell proliferation
Anti-inflammatory Reduction of inflammatory responses
Antidepressant Modulation of neurotransmitter systems
Anticonvulsant Control of seizure activity
Antihyperglycemic Regulation of blood glucose levels
Enzymatic inhibition Inhibition of various enzymatic systems

The structural features of this compound position it within this broader context of bioactive pyrazole derivatives. Compounds with similar structural elements have shown promising activities in contemporary research. For example, pyrazole derivatives containing the 4-fluorophenyl substituent have demonstrated significant cyclooxygenase (COX) enzyme inhibition, with some compounds exhibiting IC50 values as low as 0.01 μM against inflammation-related pathways.

Recent research has also highlighted the potential of fluorinated pyrazole derivatives as inhibitors of various enzymatic systems. These include:

  • Kinase inhibitors, including cyclin-dependent kinase 2 (CDK2) inhibitors with anticancer activity
  • Histone lysine-specific demethylase 5B (KDM5B/JARID1B) inhibitors
  • Monoamine oxidase (MAO) inhibitors with potential applications in neurological disorders
  • Lipoxygenase inhibitors with anti-inflammatory properties
  • Bradykinin receptor antagonists for pain and inflammation management

While specific research on this compound itself remains limited in the public domain, its structural similarity to these bioactive compounds suggests potential for similar applications. Currently, this compound is primarily utilized as a synthetic intermediate and potential impurity in pharmaceutical development processes.

The continued exploration of fluorinated pyrazole derivatives, including this compound, represents an important direction in contemporary medicinal chemistry research. The strategic incorporation of fluorine into the pyrazole scaffold has proven to be a valuable approach for enhancing pharmacological properties, and compounds with structural similarities to this compound continue to emerge as promising candidates for various therapeutic applications.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)14-6-5-9(13-14)7-11(15)16/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIHTCNLUMKUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-82-8
Record name 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid
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Preparation Methods

Key Reactants and Intermediates

  • β-Styryl amines (Formula II): Compounds of the type Ar-CH=CH-NR1R2, where Ar is an aryl group (e.g., 4-fluorophenyl), and R1, R2 are alkyl or heterocyclic amine substituents (e.g., morpholino).
  • Chlorocarbonyl compounds (Formula III): Compounds with the general structure ClCO-CH2-X, where X can be COOR (ester), CONR3R4 (amide), or CN (nitrile). Preferred esters are t-butyl or benzohydryl esters.

Stepwise Procedure

  • Formation of Enamine Intermediate (IV):
    The β-styryl amine is reacted with the chlorocarbonyl compound in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) in the presence of a tertiary organic base (e.g., triethylamine or pyridine) to neutralize HCl formed during the reaction.

    • Temperature: 0 to 100 °C, often reflux.
    • Duration: Approximately 6 hours.
    • The base hydrochloride salt is filtered off.
  • Cyclization with Arylhydrazine (V):
    The filtered solution containing the enamine intermediate is directly reacted with an arylhydrazine (e.g., 4-fluorophenylhydrazine) at 0 to 100 °C to form the pyrazole ring.

    • The reaction progress is monitored by thin-layer chromatography (TLC).
    • Upon completion, solvent is evaporated under reduced pressure.
  • Purification:
    The crude product is purified by crystallization from ethanol or suitable solvents.

  • Hydrolysis to Acid:
    The ester or amide protecting groups are removed by hydrolysis, often using trifluoroacetic acid (TFA) at room temperature.

    • Hydrolysis monitored by TLC.
    • Excess TFA is removed under vacuum.
    • Final product crystallized from acetic acid/ethanol.
  • Optional Hydrogenolysis:
    If benzohydryl esters are used, hydrogenolysis with palladium on charcoal can be employed to obtain the free acid.

Reaction Scheme Summary

Step Reactants Conditions Product/Intermediate
1 β-Styryl amine + chlorocarbonyl ester/amide Inert solvent, triethylamine, 0-100 °C, 6 h Enamine intermediate (IV)
2 Enamine intermediate + arylhydrazine Reflux or 0-100 °C, monitored by TLC Pyrazole derivative
3 Pyrazole ester/amide Hydrolysis with TFA, room temp 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid
4 Optional: Hydrogenolysis Pd/C catalyst, hydrogen atmosphere Free acid from benzohydryl esters

Advantages of This Method

  • Avoids toxic reagents such as potassium cyanide.
  • Fewer synthetic steps compared to older methods involving multiple conversions (e.g., reduction, halogenation, cyanide substitution).
  • Good yields and regioselectivity.
  • Uses relatively safe reagents and conditions suitable for scale-up.
  • Purification by crystallization ensures high purity.

Comparative Notes on Other Synthetic Approaches

Older methods, such as those involving alkyl chloro-hydrazonoacetates and multi-step transformations including reduction and cyanide displacement, are less suitable for industrial production due to:

  • Use of highly toxic reagents.
  • Multiple reaction steps with low overall yield.
  • Complex purification.

In contrast, the enamine-chlorocarbonyl coupling followed by arylhydrazine cyclization is more straightforward and safer.

Supporting Research Findings

  • The regioselective formation of pyrazole rings via condensation of enamines with arylhydrazines is well documented, providing high yields of 1H-pyrazole derivatives.
  • Hydrolysis of t-butyl or benzohydryl esters under mild acidic conditions (e.g., trifluoroacetic acid) is efficient and preserves the pyrazole integrity.
  • The choice of solvent and base is critical to ensure high conversion and minimal side reactions.

Summary Table of Key Reaction Parameters

Parameter Preferred Conditions/Values
β-Styryl amine substituents Morpholino, piperidino, pyrrolidino groups preferred
Chlorocarbonyl ester type t-Butyl or benzohydryl esters
Solvents CH2Cl2, CHCl3
Base Triethylamine or pyridine
Temperature (enamine formation) 0–100 °C (reflux often preferred)
Temperature (cyclization) 0–100 °C
Hydrolysis agent Trifluoroacetic acid (TFA)
Hydrolysis temperature Room temperature
Purification method Crystallization from ethanol or acetic acid/ethanol

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid exhibit analgesic and anti-inflammatory effects. These properties make them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

Anticancer Activity
Recent investigations have shown that pyrazole derivatives can exhibit anticancer properties. Specifically, compounds containing the pyrazole ring have been found to induce apoptosis in cancer cells. For instance, a derivative of this compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death .

Antimicrobial Activity
Another significant application of this compound is its antimicrobial properties. Studies have reported that this compound demonstrates activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics.

Agrochemical Applications

Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Research indicates that pyrazole derivatives can inhibit specific enzymes involved in plant growth, leading to effective weed control. Field trials have shown that formulations containing this compound can significantly reduce weed populations without harming crop yields.

Material Science Applications

Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers. Its unique chemical structure allows for modifications that can enhance the thermal and mechanical properties of polymers. Preliminary studies suggest that incorporating this compound into polymer matrices can improve their durability and resistance to environmental degradation.

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Inhibition of cyclooxygenase enzymes; potential NSAID development
Anticancer Activity Induction of apoptosis in cancer cells; promising anticancer effects
Antimicrobial ActivityEffective against multiple bacterial strains; potential antibiotic use
Agrochemical ApplicationSignificant weed control observed in field trials; safe for crops
Polymer ChemistryEnhanced thermal/mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to certain receptors, while the pyrazole ring contributes to its biological activity. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Fluorinated Aryl vs. Alkyl Substituents: The 4-fluorophenyl group in the parent compound enables strong π-π stacking and hydrophobic interactions, beneficial in drug design . In contrast, trifluoroethyl (CF₃CH₂) or difluoromethyl (CF₂H) substituents (e.g., ) increase electronegativity and acidity, enhancing metabolic stability and solubility .
  • Steric and Conformational Effects: Methyl or ethyl chains (e.g., ) add steric bulk, which may hinder binding to flat enzymatic pockets but improve selectivity . Halogen substitutions (F vs. Cl in ) influence van der Waals interactions and lipophilicity.

Physicochemical Properties

  • Acidity : The acetic acid moiety (pKa ~2.5–4.5) is influenced by adjacent substituents. Trifluoroethyl derivatives () exhibit lower pKa (~3.94 predicted) due to the electron-withdrawing CF₃ group, enhancing ionization in physiological conditions .
  • Solubility : Fluorinated alkyl chains (e.g., 2-fluoroethyl in ) improve aqueous solubility compared to aryl-substituted analogs .

Biological Activity

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid, a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications in various fields, including oncology, anti-inflammatory treatments, and antimicrobial therapies.

  • Chemical Formula : C₁₁H₉FN₂O₂
  • Molecular Weight : 220.2 g/mol
  • IUPAC Name : 2-[1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
  • PubChem CID : 54595655
PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
Hazard StatementsH302-H315-H319-H335

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). In vitro tests indicated an IC₅₀ value of approximately 193.93 µg/mL against A549 cells .
Cell LineIC₅₀ (µg/mL)Reference
A549193.93
HT-29238.14

Anti-inflammatory Effects

The pyrazole scaffold is known for its anti-inflammatory properties. In a study focusing on derivatives of pyrazoles, compounds similar to this compound were investigated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha. The compound demonstrated the ability to reduce these markers in cellular models .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.22
Escherichia coli0.25

The compound exhibited significant activity against biofilm formation, a critical factor in bacterial resistance.

Study on Antitumor Activity

A comprehensive study focused on the structure-activity relationship (SAR) of pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could enhance anticancer activity. The introduction of the fluorophenyl group at position one was particularly effective in increasing cytotoxicity against cancer cells while maintaining selectivity towards normal cells .

In Vivo Studies

In vivo studies using mouse models have shown that compounds similar to this compound can significantly reduce tumor size and improve survival rates when administered in appropriate dosages . These findings support the potential of this compound as a lead candidate for further development in cancer therapeutics.

Q & A

Q. What are the optimal synthetic routes for 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling 4-fluorophenylhydrazine with β-keto esters or acetylenic ketones to form the pyrazole core. For example, Mannich reactions with chloro- or nitro-substituted intermediates can introduce the acetic acid moiety . Yield optimization requires controlled pH (6–7) and temperature (60–80°C) to minimize side products like regioisomers. Purity (>95%) is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign pyrazole ring protons (δ 6.5–8.0 ppm) and acetic acid protons (δ 3.5–4.0 ppm). Fluorine substituents cause splitting patterns in aromatic regions .
  • X-ray crystallography: Resolves regiochemistry of the pyrazole ring and confirms the spatial orientation of the 4-fluorophenyl group .
  • HPLC-MS: Validates purity and molecular weight (e.g., [M+H]+ at m/z 261.07) .

Q. What purification strategies are effective for removing byproducts like regioisomers or unreacted intermediates?

Methodological Answer:

  • Flash chromatography: Use silica gel with a polar/non-polar solvent gradient (e.g., 20–50% ethyl acetate in hexane).
  • Acid-base extraction: Leverage the carboxylic acid group’s solubility in aqueous NaOH (pH >10) to separate non-acidic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing derivatives of this compound?

Methodological Answer: Contradictions often arise from dynamic rotational isomerism or solvent-dependent shifts. For example:

  • Use DEPT-135/HSQC to distinguish overlapping signals from pyrazole and fluorophenyl groups.
  • Conduct variable-temperature NMR (VT-NMR) to identify conformational equilibria .
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. What experimental approaches address low solubility of this compound in biological assay buffers?

Methodological Answer:

  • In vitro: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS (pH 7.4) containing 0.1% Tween-80 to prevent precipitation .
  • In vivo: Use co-solvents like PEG-400 or cyclodextrin-based formulations for oral administration. Validate stability via LC-MS over 24 hours .

Q. How should researchers interpret conflicting antimicrobial activity data across studies?

Methodological Answer: Discrepancies may stem from:

  • Strain variability: Test against standardized microbial strains (e.g., ATCC) and include positive controls (e.g., ciprofloxacin) .
  • Biofilm vs. planktonic assays: Use crystal violet staining or LIVE/DEAD assays to differentiate biofilm inhibition from bactericidal effects .
  • Synergistic effects: Combine with β-lactam antibiotics and assess fractional inhibitory concentration (FIC) indices .

Q. What strategies validate molecular interactions predicted by docking studies (e.g., enzyme inhibition)?

Methodological Answer:

  • X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., cyclooxygenase-2) to confirm binding modes .
  • Isothermal titration calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry .
  • Site-directed mutagenesis: Modify key residues (e.g., His90 in COX-2) and compare inhibition IC50 values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid
Reactant of Route 2
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2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

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